Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
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Overview
Description
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, bromine, and multiple aromatic rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- typically involves multiple steps, including the formation of the triazine ring, bromination, and subsequent coupling reactions. The general synthetic route can be summarized as follows:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reactions: The final compound is obtained by coupling the brominated triazine derivative with phenoxy and ethoxy-substituted aromatic compounds under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-chloro-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
- Acetamide, 2-fluoro-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
Uniqueness
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
19161-86-5 |
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Molecular Formula |
C21H25BrN6O3 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-bromo-N-[3-[2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O3/c1-21(2)27-19(23)26-20(24)28(21)15-6-4-8-17(12-15)31-10-9-30-16-7-3-5-14(11-16)25-18(29)13-22/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29)(H4,23,24,26,27) |
InChI Key |
PGBZKXSHOLETSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)NC(=O)CBr)N)N)C |
Origin of Product |
United States |
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